3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one
Overview
Description
“3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one” is a heterocyclic compound . It belongs to the class of azolo [1,2,4]triazines , which are known for their structural similarity with known antiviral drugs and purine antimetabolites .
Synthesis Analysis
The synthesis of azolo [1,2,4]triazines, including “3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one”, involves two main approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . Most of the methods involve azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .Chemical Reactions Analysis
Azolo [1,2,4]triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The specific chemical reactions involving “3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one” are not detailed in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Derivatives of 1,2,4-triazolo[1,5-a]pyridine and pyrido[2,1-f][1,2,4]triazine, including compounds similar to 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one, have been synthesized for various chemical studies. These derivatives demonstrate potential in the development of new chemical entities and molecular structures (Molina et al., 1982).
Potential in Antifungal Applications
- Compounds similar to 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one have been investigated for their antifungal properties. Studies on pyrido[3,4-e]-1,2,4-triazines and related compounds have shown inhibitory effects on strains of Candida, Aspergillus, Mucor, and Trychophyton species (Reich et al., 1989).
Advances in Heterocyclic Chemistry
- New nitrogen bridge-head triazolopyridines, pyridotriazines, and pyridotriazepines incorporating a 6-methylchromone moiety have been synthesized. These include structures related to 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one, indicating a significant interest in the development of novel heterocyclic compounds (Abdel-Megid et al., 2013).
Applications in Organic Synthesis
- The synthesis of pyridyl-substituted 1,3,5-triazines, closely related to the compound , demonstrates its potential in various fields, including medicinal chemistry and materials science. These triazines are synthesized from 4H-pyrido[1,3]oxazin-4-ones, showing the versatility of the pyrido[2,1-c][1,2,4]triazin-4-one framework (Le Falher et al., 2014).
Potential in Fluorescent Materials
- 3-Methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one derivatives have been explored in the synthesis of red fluorescent organic compounds. This application is significant in the development of new materials for optoelectronic devices (Darehkordi et al., 2018).
Future Directions
The development and targeted synthesis of azolo [1,2,4]triazines remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo [1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .
properties
IUPAC Name |
3-methylpyrido[2,1-c][1,2,4]triazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-8(12)11-5-3-2-4-7(11)10-9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXMPUAODGWUCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2C=CC=CN2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.